Manidipine, (S)-
Overview
Description
Manidipine, (S)- is a dihydropyridine calcium channel blocker used clinically as an antihypertensive agent. It is known for its ability to selectively target vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure . Manidipine was patented in 1982 and approved for medical use in 1990 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Manidipine involves several key steps:
Alkylation: The reaction between N-(2-hydroxyethyl)piperazine and benzhydryl bromide produces 2-(4-benzhydrylpiperazin-1-yl)ethanol.
Acetoacetate Formation: This intermediate reacts with diketene to form 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.
Final Assembly: The reaction with 3-nitrobenzaldehyde and methyl 3-aminocrotonate completes the synthesis of Manidipine.
Industrial Production Methods
Industrial production of Manidipine hydrochloride tablets involves the use of colloidal silica to improve dissolution rates and riboflavin as a stabilizer to enhance stability . Additionally, polymorphic forms of Manidipine hydrochloride are prepared to ensure optimal physicochemical properties and long-term storage stability .
Chemical Reactions Analysis
Types of Reactions
Manidipine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ultraviolet light exposure.
Major Products
Oxidation: Pyridine analogues, benzophenone, and hydrolysates.
Substitution: Chromogenic products measured at specific wavelengths.
Scientific Research Applications
Manidipine has a wide range of scientific research applications:
Mechanism of Action
Manidipine exerts its effects by binding to and slowly dissociating from L- and T-type voltage-dependent calcium channels on smooth muscle cells. This blocks the entrance of extracellular calcium into the cell, preventing contraction and resulting in vasodilation. This vasodilation decreases blood pressure and increases renal vasodilation and natriuresis, contributing to its antihypertensive effect .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Nifedipine: A dihydropyridine calcium channel blocker with similar antihypertensive effects.
Uniqueness
Manidipine is unique in its selective targeting of vascular smooth muscle cells without significant effects on the heart or central nervous system at clinically relevant dosages . Compared to amlodipine, Manidipine has a better safety profile with fewer adverse effects such as ankle oedema .
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545485 | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126451-47-6 | |
Record name | Manidipine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126451476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANIDIPINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40WCZ5X76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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